NN'-BIS[4-(DIMETHYLAMINO)PHENYL]PENTANEDIAMIDE
Overview
Description
NN’-BIS[4-(DIMETHYLAMINO)PHENYL]PENTANEDIAMIDE is an organic compound with the molecular formula C21H28N4O2. This compound is known for its unique chemical structure, which includes two dimethylamino groups attached to phenyl rings, linked by a pentanediamide chain. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NN’-BIS[4-(DIMETHYLAMINO)PHENYL]PENTANEDIAMIDE typically involves the reaction of 4-(dimethylamino)aniline with pentanediamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In industrial settings, the production of NN’-BIS[4-(DIMETHYLAMINO)PHENYL]PENTANEDIAMIDE involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and quality. The use of advanced equipment and automation helps in maintaining the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
NN’-BIS[4-(DIMETHYLAMINO)PHENYL]PENTANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The dimethylamino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenyl derivatives, depending on the type of reaction and reagents used .
Scientific Research Applications
NN’-BIS[4-(DIMETHYLAMINO)PHENYL]PENTANEDIAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of NN’-BIS[4-(DIMETHYLAMINO)PHENYL]PENTANEDIAMIDE involves its interaction with specific molecular targets. The dimethylamino groups play a crucial role in its binding to target molecules, influencing various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with target proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Bis[4-(dimethylamino)phenyl]methanone:
Bis[4-(dimethylamino)phenyl]squaraine: This compound has a squaraine core and exhibits strong electrogenerated chemiluminescence.
4-(Dimethylamino)phenyldiphenylphosphine: Contains a phosphine group instead of the pentanediamide chain .
Uniqueness
NN’-BIS[4-(DIMETHYLAMINO)PHENYL]PENTANEDIAMIDE is unique due to its pentanediamide linkage, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .
Properties
IUPAC Name |
N,N'-bis[4-(dimethylamino)phenyl]pentanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-24(2)18-12-8-16(9-13-18)22-20(26)6-5-7-21(27)23-17-10-14-19(15-11-17)25(3)4/h8-15H,5-7H2,1-4H3,(H,22,26)(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVRJVVAXRZHPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCCC(=O)NC2=CC=C(C=C2)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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